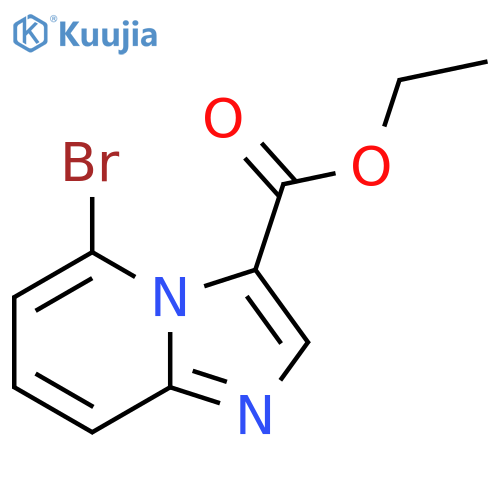

Cas no 1397199-87-9 (5-Bromo-imidazo1,2-apyridine-3-carboxylic acid ethyl ester)

5-Bromo-imidazo1,2-apyridine-3-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester

- ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate

- 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester

- 5-Bromo-imidazo1,2-apyridine-3-carboxylic acid ethyl ester

-

- インチ: 1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3

- InChIKey: NNSQOKQDBHWCIU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=NC=C(C(=O)OCC)N21

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 250

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 43.6

5-Bromo-imidazo1,2-apyridine-3-carboxylic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B333430-10mg |

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |

1397199-87-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| A2B Chem LLC | AE67404-1g |

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |

1397199-87-9 | 97% | 1g |

$391.00 | 2024-04-20 | |

| A2B Chem LLC | AE67404-5g |

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |

1397199-87-9 | 97% | 5g |

$1316.00 | 2024-04-20 | |

| TRC | B333430-50mg |

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |

1397199-87-9 | 50mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B333430-100mg |

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |

1397199-87-9 | 100mg |

$ 160.00 | 2022-06-07 | ||

| A2B Chem LLC | AE67404-250mg |

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |

1397199-87-9 | 97% | 250mg |

$176.00 | 2024-04-20 | |

| A2B Chem LLC | AE67404-25g |

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |

1397199-87-9 | 97% | 25g |

$3927.00 | 2024-04-20 |

5-Bromo-imidazo1,2-apyridine-3-carboxylic acid ethyl ester 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

5-Bromo-imidazo1,2-apyridine-3-carboxylic acid ethyl esterに関する追加情報

Introduction to 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic Acid Ethyl Ester (CAS No. 1397199-87-9)

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (CAS No. 1397199-87-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated imidazopyridine core and an ester functional group. These characteristics make it a valuable scaffold for the development of novel therapeutic agents.

The imidazopyridine framework is well-known for its biological activity and has been extensively studied for its potential in various therapeutic applications. The introduction of a bromine atom at the 5-position and the presence of an ethyl ester group further enhance the compound's pharmacological properties, making it a promising candidate for drug discovery.

Recent advancements in synthetic methodologies have facilitated the efficient synthesis of 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester. Researchers have developed novel catalytic systems and reaction conditions that improve yield and purity, thereby reducing the cost and environmental impact of its production. These advancements have paved the way for more extensive studies on the compound's biological activities and potential therapeutic applications.

In the context of medicinal chemistry, 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester has shown promise as a lead compound for the development of drugs targeting various diseases. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in conditions such as cancer, neurodegenerative disorders, and inflammatory diseases. For instance, research has indicated that this compound can effectively inhibit the activity of certain kinases, which are key regulators of cell proliferation and survival.

The brominated imidazopyridine core has also been explored for its ability to modulate G protein-coupled receptors (GPCRs), which are important targets in drug discovery. GPCRs play a crucial role in signal transduction pathways and are involved in numerous physiological processes. The unique structural features of 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester make it a suitable ligand for these receptors, potentially leading to new therapeutic strategies.

Furthermore, the ester functional group in 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester can be readily modified to enhance its pharmacokinetic properties. For example, hydrolysis of the ester group can generate the corresponding carboxylic acid, which may exhibit improved solubility and bioavailability. This flexibility in chemical modification allows researchers to optimize the compound's properties for specific therapeutic applications.

In addition to its potential as a therapeutic agent, 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester has also been investigated for its use as a synthetic intermediate in the preparation of more complex molecules. Its reactive functionalities make it a valuable building block in organic synthesis, enabling the construction of diverse chemical structures with tailored biological activities.

The safety profile of 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester is another important aspect that has been studied extensively. Toxicity assessments have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for further development as a pharmaceutical candidate. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

In conclusion, 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (CAS No. 1397199-87-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Continued research into this compound will likely uncover new applications and optimize its properties for clinical use.

1397199-87-9 (5-Bromo-imidazo1,2-apyridine-3-carboxylic acid ethyl ester) 関連製品

- 1931548-81-0(rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid)

- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)

- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1027914-20-0(methyl 4-ethynyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 1207829-84-2(4-(3,4-Dichlorophenyl)picolinic acid)

- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)

- 1805296-16-5(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)

- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)

- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)